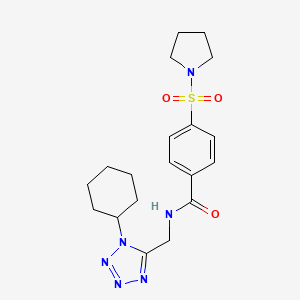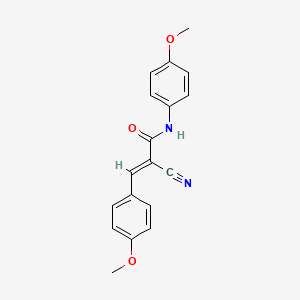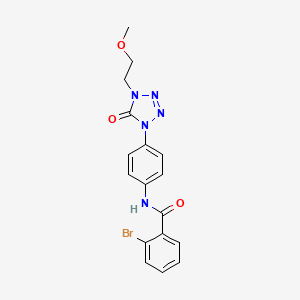![molecular formula C16H21N3OS B2362497 3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide CAS No. 1021020-40-5](/img/structure/B2362497.png)
3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide is a chemical compound that is used in scientific research for its potential therapeutic effects. It is a small molecule that has been shown to have an impact on various biochemical and physiological processes in the body.
Scientific Research Applications
Synthetic Organic Chemistry
The study of complexes of palladium(II) chloride with ligands similar to "3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide" showcases the role of such compounds in forming supramolecular hydrogen-bonded chains and cyclic dimers, offering insights into coordination chemistry and supramolecular assembly (Palombo et al., 2019). These findings are crucial for understanding the compound's potential in creating new materials or catalysts.
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to "this compound" have been reported to exhibit significant antimicrobial and anti-inflammatory activities. For instance, pyrazole and thiazole derivatives based on similar molecular frameworks have shown promising antimicrobial properties (Gouda et al., 2010). These activities are key for pharmaceutical research, indicating potential for the development of new therapeutic agents.
Herbicidal Activity
Additionally, compounds with similar structural motifs have been investigated for their herbicidal activity. The synthesis and evaluation of such compounds reveal their effectiveness in controlling weed growth, pointing to agricultural applications (Liu et al., 2008). This research could lead to the development of new, more effective herbicides.
Anticancer Potential
Moreover, the exploration of heterocyclic compounds related to "this compound" in the context of anticancer research has identified promising candidates for further study. Such compounds have demonstrated potential anti-tumor cytotoxic activity in vitro, indicating their relevance in the search for novel anticancer therapies (Ahmed et al., 2009).
properties
IUPAC Name |
3-cyclopentyl-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10-9-11(2)17-15-14(10)21-16(19-15)18-13(20)8-7-12-5-3-4-6-12/h9,12H,3-8H2,1-2H3,(H,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZRCHYDNQBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CCC3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)
![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)
![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)


![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)
![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)



